
3-(4-Pyridyl)-2-propen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridyl)-2-propen-1-ol is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of research. This compound is also known as pyridoxine propenyl ether, and it is a derivative of vitamin B6.
Aplicaciones Científicas De Investigación
3-(4-Pyridyl)-2-propen-1-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, it has been used as a probe to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol is not fully understood, but it is believed to interact with enzymes and proteins that require vitamin B6 as a cofactor. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(4-Pyridyl)-2-propen-1-ol are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In biochemistry, it has been used as a tool to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Pyridyl)-2-propen-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations is its potential toxicity, which can affect the results of experiments if not properly controlled.
Direcciones Futuras
There are several future directions for the study of 3-(4-Pyridyl)-2-propen-1-ol. One direction is the development of new derivatives with improved properties and applications. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the study of its mechanism of action and interaction with enzymes and proteins can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol can be achieved through several methods, including the reaction of pyridoxine with propargyl bromide, the reaction of pyridoxine with propargyl alcohol, or the reaction of pyridoxal with propargyl alcohol. However, the most commonly used method is the reaction of pyridoxine with propargyl bromide in the presence of a base like potassium carbonate.
Propiedades
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridyl)-2-propen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

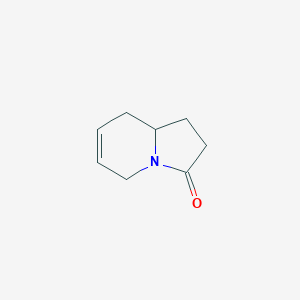

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
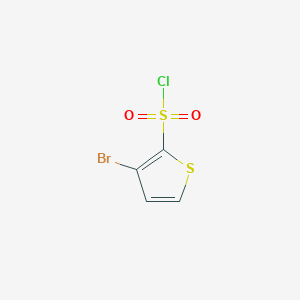
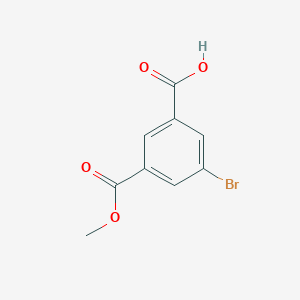
![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
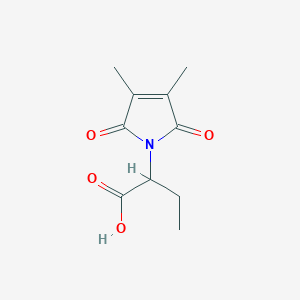
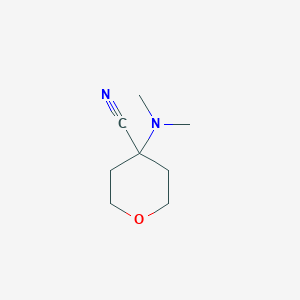
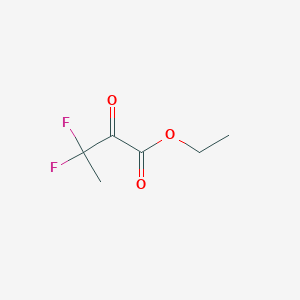
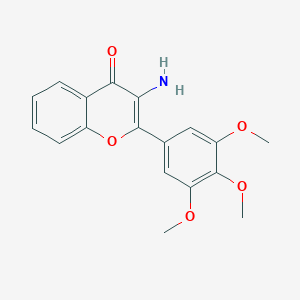
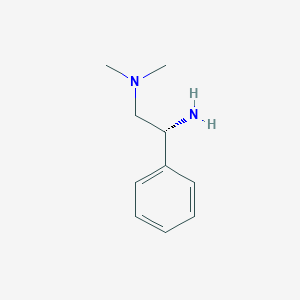
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)